(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-14-4-2-1-3-13(14)17(24)22-7-9-23(10-8-22)18-21-15-6-5-12(20)11-16(15)25-18/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOYSJCJRXTRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 2-chlorophenyl and 6-fluoro-1,3-benzothiazole derivatives. These intermediates are then reacted with piperazine under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluoro-benzothiazolyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural features, biological activities, and research findings for the target compound and its analogs:
Key Observations
Substituent Impact on Activity :
- The 2-ethylsulfonylphenyl group in ARN19702 enhances oral bioavailability compared to the 2-chlorophenyl group in the target compound, which may prioritize metabolic stability over solubility .
- The 6-fluoro-1,3-benzothiazole moiety is conserved in both the target compound and ARN19702, suggesting its critical role in NAAA binding.
Substitutions with pyridazine () or isoquinoline () alter electronic properties, which could modulate receptor interactions .
Diverse Biological Applications: While ARN19702 and the target compound focus on pain modulation, the fluoroquinolone derivative () demonstrates antibacterial activity, underscoring the structural versatility of piperazinyl methanones .
Biological Activity
The compound (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and its implications in therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a piperazine ring, and a benzothiazole moiety, which are known to contribute to its biological properties.
Research indicates that the compound exhibits multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes, which may contribute to its pharmacological properties.
- Receptor Binding : It interacts with specific receptors in the central nervous system, suggesting potential use in neuropharmacology.
Antitumor Activity
Studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| MDA-MB-231 | 8.7 |
| A549 | 15.3 |
These results indicate that the compound is particularly effective against breast cancer cell lines, with lower IC50 values suggesting higher potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound possesses noteworthy antimicrobial effects, particularly against fungal pathogens.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to significant apoptosis as measured by flow cytometry.
- The combination of this compound with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity.
-
Case Study on Antimicrobial Efficacy :
- In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound. Results indicated a reduction in infection rates and improved patient outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chlorophenyl carbonyl derivatives with a pre-synthesized 4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine intermediate. Key steps include:
- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen .
- Piperazine functionalization : React piperazine with 6-fluoro-1,3-benzothiazol-2-yl groups via Buchwald-Hartwig amination (Pd catalysts, ligand systems) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity. Yield optimization requires precise control of stoichiometry, temperature (0–25°C for sensitive steps), and solvent polarity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the chlorophenyl and benzothiazole groups. Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]) with <2 ppm error. Fragmentation patterns distinguish benzothiazole and piperazine moieties .
- X-ray Crystallography : Orthorhombic crystal systems (space group P222) reveal bond angles and dihedral distortions, critical for validating computational models .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer :
- Enzyme inhibition : Fluorescence-based assays (e.g., N-acylethanolamine acid amidase (NAAA) inhibition) using substrate analogs (e.g., PAMCA) at pH 4.4. IC values are calculated via nonlinear regression .
- Cellular viability : MTT assays in neuroglial or cancer cell lines (e.g., SH-SY5Y, HepG2) at 1–100 µM concentrations. Normalize data to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its binding to NAAA, and what computational methods validate these interactions?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole moiety and NAAA’s catalytic cysteine (Cys126). Key parameters: Gibbs free energy (ΔG ≤ −8 kcal/mol), hydrogen bonds with Asp150/Asn175 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD/RMSF plots identify flexible regions (e.g., piperazine ring) impacting residence time .
- QSAR : Hammett constants (σ) of substituents (e.g., 2-Cl vs. 4-F) correlate with logP and IC values. Meta-substitutions enhance potency by reducing steric hindrance .
Q. What experimental strategies resolve contradictions in pharmacokinetic data between rodent models and human microsomal studies?
- Methodological Answer :
- Species-specific metabolism : Incubate the compound with liver microsomes from mice/rats vs. humans. Monitor CYP450 isoforms (e.g., CYP3A4, CYP2D6) via LC-MS/MS. Adjust dosing in vivo based on clearance rates .
- Tissue distribution : Radiolabel the compound (e.g., C) and quantify accumulation in brain vs. plasma using PET imaging or autoradiography. Blood-brain barrier penetration is often pH-dependent due to the piperazine’s basicity .
Q. How can in vivo efficacy be optimized in neuropathic pain models while minimizing off-target effects?
- Methodological Answer :
- Dose-ranging studies : Administer 10–100 mg/kg orally in CCI (chronic constriction injury) mice. Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test). EC values are compared to gabapentin .
- Target engagement : Use knockout mice (NAAA) to confirm on-target effects. Off-target screening includes GPCR panels (e.g., serotonin 5-HT, dopamine D) at 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
